REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]([O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:15]1=[N:16][C:17]([NH2:24])=[N:18][C:19]=2[Cl:23])[CH2:7][O:8]C(=O)C)(=O)C.C[O-].[Na+]>CO>[OH:4][CH2:5][CH:6]([O:12][CH2:13][N:14]1[CH:22]=[N:21][C:20]2[C:15]1=[N:16][C:17]([NH2:24])=[N:18][C:19]=2[Cl:23])[CH2:7][OH:8] |f:1.2|
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Name
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9-(1,3-diacetoxy-2-propoxymethyl)-2-amino-6-chloropurine
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Quantity
|
781 mg
|
Type
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reactant
|
Smiles
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C(C)(=O)OCC(COC(C)=O)OCN1C2=NC(=NC(=C2N=C1)Cl)N
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Name
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sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
22 mL
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Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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Within ten minutes the stirred solution became
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Type
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CUSTOM
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Details
|
cloudy and the product precipitated gradually in the course of forty-five minutes
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Type
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CUSTOM
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Details
|
The product was isolated by filtration
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Type
|
WASH
|
Details
|
washed with 10 ml of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried in vacuo over P2O5 yielding 507 mg of pure product
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Name
|
|
Type
|
|
Smiles
|
OCC(CO)OCN1C2=NC(=NC(=C2N=C1)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |